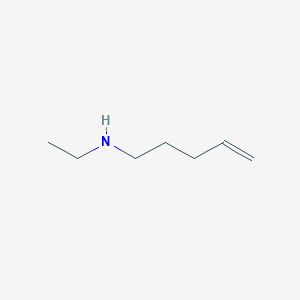
(1-Bromobutan-2-yl)cyclopropane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1-Bromobutan-2-yl)cyclopropane is an organic compound with the molecular formula C7H13Br. It features a cyclopropane ring substituted with a bromobutan-2-yl group. This compound is of interest due to its unique structural properties and reactivity, making it a valuable subject in organic synthesis and various scientific research applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (1-Bromobutan-2-yl)cyclopropane typically involves the cyclopropanation of alkenes using brominated reagents. One common method is the Simmons-Smith reaction, where a zinc-copper couple reacts with diiodomethane to form a carbenoid intermediate, which then reacts with an alkene to form the cyclopropane ring . Another method involves the use of Grignard reagents, where cyclopropylmagnesium bromide is reacted with an appropriate alkyl halide .
Industrial Production Methods: Industrial production of this compound may involve large-scale cyclopropanation reactions using optimized conditions to ensure high yield and purity. The use of transition metal catalysts, such as palladium or nickel, can enhance the efficiency of these reactions .
Análisis De Reacciones Químicas
Types of Reactions: (1-Bromobutan-2-yl)cyclopropane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as hydroxide or alkoxide ions, to form alcohols or ethers.
Cycloaddition Reactions: The strained cyclopropane ring can participate in cycloaddition reactions to form larger ring systems.
Reduction Reactions: The compound can be reduced to form the corresponding cyclopropane derivative without the bromine atom.
Common Reagents and Conditions:
Substitution: Sodium hydroxide or potassium tert-butoxide in an aprotic solvent like dimethyl sulfoxide (DMSO).
Cycloaddition: Transition metal catalysts such as palladium or nickel, often under mild conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Major Products:
Substitution: Alcohols, ethers, or other substituted cyclopropane derivatives.
Cycloaddition: Polycyclic or bridged-ring compounds.
Reduction: Cyclopropane derivatives without the bromine atom.
Aplicaciones Científicas De Investigación
(1-Bromobutan-2-yl)cyclopropane has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of complex organic molecules, including natural products and pharmaceuticals.
Medicinal Chemistry: The compound’s unique structure makes it a valuable scaffold for drug design and development.
Materials Science: It is used in the synthesis of novel materials with unique properties, such as polymers and nanomaterials.
Chemical Biology: The compound is studied for its interactions with biological molecules and potential therapeutic applications.
Mecanismo De Acción
The mechanism of action of (1-Bromobutan-2-yl)cyclopropane involves its reactivity due to the strained cyclopropane ring and the presence of the bromine atom. The compound can undergo ring-opening reactions, leading to the formation of reactive intermediates such as carbocations, carbanions, or radicals . These intermediates can then participate in various chemical transformations, targeting specific molecular pathways and enzymes in biological systems .
Comparación Con Compuestos Similares
Cyclopropane: The simplest cyclopropane derivative, used as a building block in organic synthesis.
Bromocyclopropane: Similar to (1-Bromobutan-2-yl)cyclopropane but without the butyl group, used in Grignard reactions.
Cyclopropylmethyl Bromide: Another brominated cyclopropane derivative, used in organic synthesis and as an intermediate in pharmaceutical production.
Propiedades
Fórmula molecular |
C7H13Br |
|---|---|
Peso molecular |
177.08 g/mol |
Nombre IUPAC |
1-bromobutan-2-ylcyclopropane |
InChI |
InChI=1S/C7H13Br/c1-2-6(5-8)7-3-4-7/h6-7H,2-5H2,1H3 |
Clave InChI |
NMUIWBDDBKXKDN-UHFFFAOYSA-N |
SMILES canónico |
CCC(CBr)C1CC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


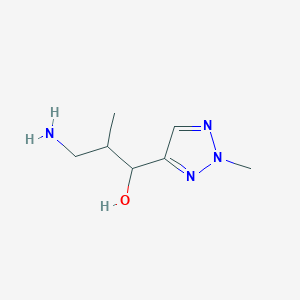
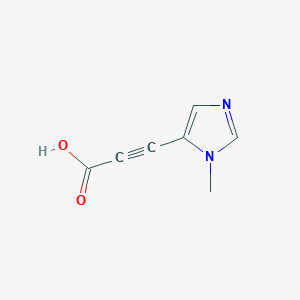

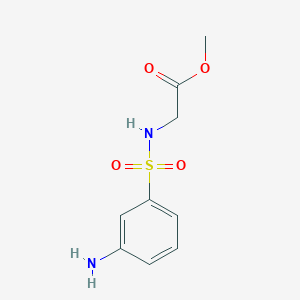
![4-{3-Azabicyclo[3.1.0]hexan-3-yl}thiophene-2-carbaldehyde](/img/structure/B13164687.png)

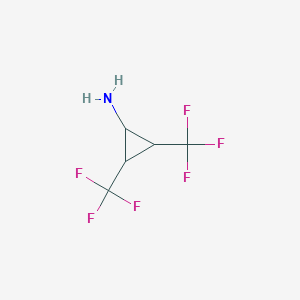

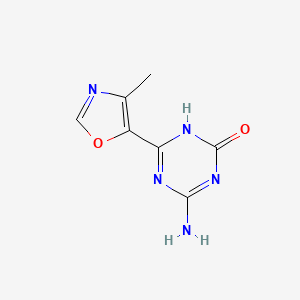
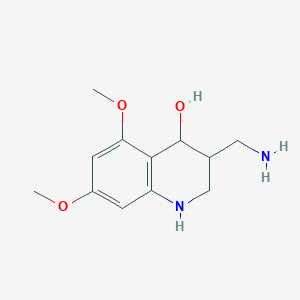

![1-Oxaspiro[4.5]decan-4-ol](/img/structure/B13164728.png)

